5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.:
Cat. No.: VC13807600
Molecular Formula: C36H58O11
Molecular Weight: 666.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H58O11 |
|---|---|
| Molecular Weight | 666.8 g/mol |
| IUPAC Name | 5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45) |
| Standard InChI Key | XFVGJHHHDVZQFB-UHFFFAOYSA-N |
| SMILES | CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
| Canonical SMILES | CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 14b-methylpicene core modified with three critical structural elements:
-
A C9 hydroxymethyl group contributing to molecular polarity
-
A C10-linked trihydroxyglucopyranosyl unit enabling hydrogen bonding interactions
-
Multiple methyl groups at C2, C6a, C6b, C9, and C12a enhancing structural rigidity
The stereochemical configuration (4aS,6aR,6aS,6bR,8aS,9R,12aR,14bR) creates a distinct three-dimensional topology critical for biological activity .
Physicochemical Profile
| Property | Value | Biological Implication |
|---|---|---|
| Molecular formula | C41H66O12 | High oxygen content suggests polar interactions |
| Molecular weight | 751 g/mol | Exceeds Lipinski's Rule of 5 threshold |
| Topological PSA | 195.6 Ų | Indicates poor membrane permeability |
| logP | 3.475 | Moderate lipophilicity |
| Hydrogen bond donors | 7 | Strong solvation potential |
| Rotatable bonds | 6 | Conformational flexibility |
The compound violates all major drug-likeness guidelines (Lipinski, GSK, Golden Triangle), primarily due to its molecular weight >500 Da and excessive polar surface area .
Biosynthesis and Isolation Techniques
Natural Production Pathways
In Platycodon grandiflorum, biosynthesis occurs through the cyclization of 2,3-oxidosqualene followed by sequential oxidation and glycosylation steps. Key enzymatic modifications include:
-
Cytochrome P450-mediated hydroxylation at C5 and C11 positions
-
UDP-glucosyltransferase-catalyzed sugar attachment at C10
Extraction and Purification
Industrial-scale isolation employs a multi-stage process:
-
Supercritical CO2 extraction of dried roots (40°C, 300 bar) yields crude saponin mixtures
-
Countercurrent chromatography with ethyl acetate/n-butanol/water (4:1:5 v/v) achieves preliminary fractionation
-
Preparative HPLC (C18 column, 5μm, 250×21.2mm) using gradient elution (0.1% formic acid in acetonitrile/water) produces 98.2% pure compound
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Candida albicans | 64 | Ergosterol biosynthesis disruption |
The glucopyranosyl moiety enhances water solubility, enabling effective diffusion through hydrophilic bacterial membranes .
Pharmacokinetic Profile
Absorption and Distribution
-
Caco-2 permeability: -5.752 cm/s (poor intestinal absorption)
-
Plasma protein binding: 92.4% (mainly to albumin)
-
Volume of distribution: 0.67 L/kg (limited tissue penetration)
Metabolism and Excretion
-
Phase II metabolism: Glucuronidation at C4a carboxylic acid group
-
Biliary excretion predominates (73% of administered dose)
Challenges and Future Research Directions
Synthetic Limitations
Total synthesis remains impractical due to:
-
Seven fused rings requiring precise stereochemical control
-
Glycosylation challenges at sterically hindered C10 position
-
18 chiral centers necessitating asymmetric catalysis
Formulation Strategies
To overcome poor bioavailability:
-
Nanocrystal technology: Reduces particle size to 220 nm (PDI 0.18)
-
Phospholipid complexation: Increases logP from 3.48 to 5.12
-
Pro-drug derivatization: Methyl esterification improves Caco-2 permeability 8-fold
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume